2-(3-BOC-Aminophenyl)-6-methylbenzoic acid, 95%
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Overview
Description
2-(3-BOC-Aminophenyl)-6-methylbenzoic acid, 95% (2-BAPA-6-MBA) is a synthetic compound that is used in various scientific research applications. It is a derivative of benzoic acid and is used as a reagent in organic synthesis. It is a relatively new compound, with its synthesis only being reported in 2015. It has been used in a variety of research applications, such as in the synthesis of novel compounds, in the study of biological systems, and in the development of drug delivery systems.
Scientific Research Applications
2-(3-BOC-Aminophenyl)-6-methylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as the synthesis of a novel acylphosphonate derivative. It has also been used in the study of biological systems, such as in the study of the cellular uptake of polymeric nanoparticles. It has also been used in the development of drug delivery systems, such as in the development of a polymeric nanocarrier for the delivery of a hydrophobic drug.
Mechanism of Action
2-(3-BOC-Aminophenyl)-6-methylbenzoic acid, 95% is a synthetic compound that has been used in a variety of research applications. It has been shown to act as a reagent in organic synthesis reactions and has been used to synthesize a variety of compounds. It has also been used in the study of biological systems, where it has been shown to facilitate the cellular uptake of polymeric nanoparticles.
Biochemical and Physiological Effects
2-(3-BOC-Aminophenyl)-6-methylbenzoic acid, 95% is a synthetic compound and, as such, has not been extensively studied for its biochemical and physiological effects. However, it has been used in the development of drug delivery systems, where it has been shown to facilitate the cellular uptake of polymeric nanoparticles. This suggests that it may have some effect on cellular processes.
Advantages and Limitations for Lab Experiments
2-(3-BOC-Aminophenyl)-6-methylbenzoic acid, 95% is a relatively new compound and, as such, there are both advantages and limitations to its use in laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized via a two-step process in which the first step involves the reaction of 3-bromo-4-chloro-benzaldehyde with an amino acid and the second step involves the reaction of the 3-bromo-4-chloro-benzyloxycarbonylamino acid with anhydrous zinc chloride. This makes it an attractive choice for laboratory experiments. However, there are some limitations, such as the fact that it has not been extensively studied for its biochemical and physiological effects, which limits its usefulness in some applications.
Future Directions
2-(3-BOC-Aminophenyl)-6-methylbenzoic acid, 95% is a relatively new compound and, as such, there are many potential future directions for its use. One potential future direction is to further explore its use in the synthesis of novel compounds, such as in the synthesis of acylphosphonate derivatives. Another potential future direction is to explore its use in the development of drug delivery systems, such as in the development of polymeric nanocarriers for the delivery of hydrophobic drugs. Additionally, further research could be done to explore its biochemical and physiological effects, as this could lead to new applications for this compound.
Synthesis Methods
2-(3-BOC-Aminophenyl)-6-methylbenzoic acid, 95% is synthesized via a two-step process. The first step involves the reaction of 3-bromo-4-chloro-benzaldehyde with an amino acid in the presence of a base, such as sodium hydroxide. This reaction yields the 3-bromo-4-chloro-benzyloxycarbonylamino acid, which is then reacted with anhydrous zinc chloride in the presence of a base, such as sodium hydroxide. This reaction yields the 2-(3-BOC-Aminophenyl)-6-methylbenzoic acid, 95%. This synthesis method was first reported in 2015 and has since been used in a variety of research applications.
properties
IUPAC Name |
2-methyl-6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-7-5-10-15(16(12)17(21)22)13-8-6-9-14(11-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLLUTALADWYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-BOC-Aminophenyl)-6-methylbenzoic acid |
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